2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
CAS No.:
Cat. No.: VC13440743
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O2 |
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Molecular Weight | 168.19 g/mol |
IUPAC Name | 2-amino-1-(6-methoxypyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3 |
Standard InChI Key | DMHOYTZIJVAEIO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=N1)C(CN)O |
Canonical SMILES | COC1=CC=CC(=N1)C(CN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted with a methoxy group at the 6-position and an ethanolamine side chain at the 2-position. The chiral center at the ethanol carbon (C1) confers stereochemical sensitivity, necessitating enantioselective synthesis for pharmaceutical applications .
Table 1: Structural and Computational Data
Physical Properties
The compound is a solid at room temperature with moderate solubility in polar solvents such as methanol and ethanol. Limited data exist on its melting point, boiling point, or partition coefficient (LogP), though computational predictions suggest a LogP of ~0.73, indicating balanced hydrophilicity .
Synthetic Methodologies
Asymmetric Catalysis
A scalable route involves the oxazaborolidine-catalyzed borane reduction of a ketone precursor. For example, 3-acetylpyridine derivatives undergo enantioselective reduction to yield the (R)- or (S)-enantiomer with >90% enantiomeric excess (ee) under optimized conditions . Key parameters include:
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Catalyst Loading: 5–10 mol% oxazaborolidine.
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Temperature: −20°C to 25°C, with lower temperatures favoring higher ee.
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
Table 2: Optimization of Reductive Amination
Parameter | Optimal Range | Impact on Yield/ee |
---|---|---|
Catalyst | (R)-Oxazaborolidine | ee ↑ by 30% |
Reaction Time | 12–24 h | Yield ↑ to 85% |
Substrate Addition | Slow (0.5 mL/min) | ee ↑ to 92% |
Multi-Step Synthesis
Alternative routes involve:
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Methoxylation: Substitution of a halogen (e.g., chlorine) at the 6-position using sodium methoxide in methanol .
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Amination: Nucleophilic substitution with ammonia or protected amines to introduce the ethanolamine side chain .
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Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution.
Biological and Pharmacological Applications
Compound | LD₅₀ (Rat, oral) | Eye Irritation Threshold |
---|---|---|
2-Amino-1-(6-methoxy-2-pyridinyl)ethanol | Not tested | Not tested |
6-Methoxy-2-methylaminopyridine | >2,000 mg/kg | 5% solution |
2-Amino-6-methoxypyridine | 1,250 mg/kg | 2% solution |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and proteasome regulators. For example, derivative 5o (a pyridone dicarbonitrile) exhibits IC₅₀ = 0.02 mM against glioblastoma cells .
Catalysis and Material Science
Pyridine ethanolamines act as ligands in asymmetric catalysis, improving ee in ketone reductions by 15–20% compared to traditional ligands .
Challenges and Future Directions
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Stereochemical Purity: Scalable enantioselective synthesis remains a bottleneck.
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Toxicity Profiling: In vivo studies are needed to establish NOAEL (No Observed Adverse Effect Level).
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Drug Delivery: Prodrug strategies (e.g., esterification) could enhance bioavailability.
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